2-[Dichloro(methyl)silyl]ethyl acetate
Overview
Description
2-[Dichloro(methyl)silyl]ethyl acetate is an organosilicon compound with the molecular formula C5H10Cl2O2Si. It is known for its unique chemical properties, which make it valuable in various industrial and research applications. The compound is characterized by the presence of a dichloromethylsilyl group attached to an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dichloro(methyl)silyl]ethyl acetate typically involves the reaction of dichloromethylsilane with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[Dichloro(methyl)silyl]ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can be hydrolyzed to form silanols and acetic acid.
Oxidation: Under specific conditions, the compound can be oxidized to form siloxanes.
Common Reagents and Conditions:
Nucleophilic Reagents: Used in substitution reactions to replace the chlorine atoms.
Water or Aqueous Solutions: Employed in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during oxidation.
Substituted Silanes: Formed during substitution reactions.
Scientific Research Applications
2-[Dichloro(methyl)silyl]ethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-[Dichloro(methyl)silyl]ethyl acetate involves the interaction of its dichloromethylsilyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The pathways involved in these interactions are primarily based on the reactivity of the silicon-chlorine bonds.
Comparison with Similar Compounds
- 2-(Dichloromethylsilyl)ethyl alcohol
- 2-(Dichloromethylsilyl)ethyl ether
- 2-(Dichloromethylsilyl)ethyl amine
Comparison: Compared to these similar compounds, 2-[Dichloro(methyl)silyl]ethyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties. This makes it more suitable for specific applications, such as in the synthesis of organosilicon compounds and in drug delivery systems. The acetate group also enhances the compound’s solubility in organic solvents, making it easier to handle in various chemical processes.
Properties
IUPAC Name |
2-[dichloro(methyl)silyl]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2Si/c1-5(8)9-3-4-10(2,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDQYBXXDZDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971156 | |
Record name | 2-[Dichloro(methyl)silyl]ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-41-6 | |
Record name | Ethanol, 2-(dichloromethylsilyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5578-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dichloromethylsilyl)ethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Dichloro(methyl)silyl]ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dichloromethylsilyl)ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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